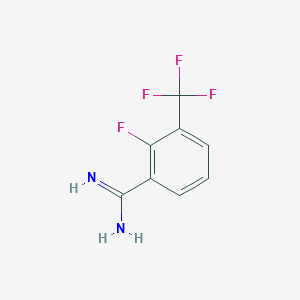

2-Fluoro-3-trifluoromethyl-benzamidine

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

885957-14-2 |

|---|---|

分子式 |

C8H6F4N2 |

分子量 |

206.14 g/mol |

IUPAC 名称 |

2-fluoro-3-(trifluoromethyl)benzenecarboximidamide |

InChI |

InChI=1S/C8H6F4N2/c9-6-4(7(13)14)2-1-3-5(6)8(10,11)12/h1-3H,(H3,13,14) |

InChI 键 |

IMUYMHPRCIDKOK-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)C(=N)N |

规范 SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)C(=N)N |

产品来源 |

United States |

Synthetic Methodologies for 2 Fluoro 3 Trifluoromethyl Benzamidine and Analogs

Direct Synthetic Routes to 2-Fluoro-3-trifluoromethyl-benzamidine

The most direct and widely utilized method for the synthesis of benzamidines is the conversion of the corresponding benzonitrile (B105546). For this compound, the immediate precursor is 2-fluoro-3-(trifluoromethyl)benzonitrile. sigmaaldrich.com Several classical and modern methods can be employed for this transformation.

An alternative to the Pinner reaction is the formation of an amidoxime (B1450833) intermediate . This involves the reaction of the benzonitrile with hydroxylamine. The resulting amidoxime can then be reduced to the corresponding benzamidine (B55565). This method offers a different set of reaction conditions that may be more compatible with certain substrates.

Another approach involves the direct addition of amines to nitriles, which can be facilitated by various catalysts. While typically used for the synthesis of N-substituted amidines, modifications of these methods could potentially be applied for the preparation of the unsubstituted target compound.

Precursor Synthesis and Functionalization Strategies

The availability of appropriately substituted precursors is critical for the synthesis of this compound. The key intermediate is 2-fluoro-3-(trifluoromethyl)benzonitrile, and its synthesis involves strategic introduction of the fluorine, trifluoromethyl, and nitrile functionalities onto the benzene (B151609) ring.

Fluorinated benzoyl derivatives, particularly 2-fluoro-3-(trifluoromethyl)benzoyl chloride, serve as versatile precursors. scbt.com These acyl halides can be synthesized from the corresponding benzoic acids. For instance, 2-fluorobenzoic acid can be reacted with thionyl chloride to produce 2-fluorobenzoyl chloride. nih.gov

The conversion of a benzoyl chloride to a benzonitrile can be achieved through a multi-step sequence. First, the benzoyl chloride is typically converted to the corresponding primary benzamide (B126) by reaction with ammonia. The resulting 2-fluoro-3-(trifluoromethyl)benzamide (B1297722) can then be dehydrated using a variety of reagents, such as phosphorus pentoxide or trifluoroacetic anhydride, to yield 2-fluoro-3-(trifluoromethyl)benzonitrile.

| Precursor | Reagent | Product | Reference |

| 2-Fluorobenzoic acid | Thionyl chloride | 2-Fluorobenzoyl chloride | nih.gov |

| 2-Chloro-5-(trifluoromethyl)benzonitrile | Nitrating acid mixture | 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | nih.gov |

| 3-Bromo-2-fluorobenzoic acid | Thionyl chloride, then ammonia | 3-Bromo-2-fluorobenzamide | google.com |

| 3-Bromo-2-fluorobenzamide | Trifluoroacetic anhydride, pyridine | 3-Bromo-2-fluorobenzonitrile | google.com |

The introduction of the trifluoromethyl group onto the aromatic ring is a key step in the synthesis of the target compound's precursors. Several methods exist for trifluoromethylation, including the Sandmeyer reaction. wikipedia.org This reaction allows for the conversion of an aryl amine to an aryl trifluoromethyl compound via its diazonium salt. wikipedia.org For example, an appropriately substituted aniline (B41778) can be diazotized and then treated with a trifluoromethyl source in the presence of a copper catalyst. nih.gov

Another strategy involves starting with a pre-trifluoromethylated building block, such as 3-aminobenzotrifluoride. chemicalbook.com This compound can be synthesized by the nitration of benzotrifluoride (B45747) followed by reduction. chemicalbook.com The amino group can then be transformed into other functionalities, such as a halogen, which can subsequently be converted to a nitrile group. For instance, a Sandmeyer-type reaction can be used to convert the amino group to a bromo or chloro group, which can then be displaced by cyanide.

| Starting Material | Reaction Sequence | Key Intermediate | Reference |

| Benzotrifluoride | Nitration, then Reduction | 3-Aminobenzotrifluoride | chemicalbook.com |

| 2-(Trifluoromethyl)aniline | Diazotization, then Sandmeyer bromination | 2-Bromobenzotrifluoride | google.com |

| 3-Aminobenzotrifluoride | Diazotization, then Balz-Schiemann reaction | 3-Fluorobenzotrifluoride | chemicalbook.com |

The synthesis of the key precursor, 2-fluoro-3-(trifluoromethyl)benzonitrile, can be informed by the synthesis of its isomers and other related compounds. For instance, the preparation of 3-fluoro-4-trifluoromethylbenzonitrile has been described starting from ortho-fluorobenzotrifluoride. google.com This multi-step synthesis involves nitration, reduction to an aniline, bromination, a diazotization/amine-removal reaction, and finally, a cyanation reaction to replace the bromine with a nitrile group. google.com

| Starting Material | Key Steps | Product | Reference |

| ortho-Fluorobenzotrifluoride | Nitration, Reduction, Bromination, Diazotization, Cyanation | 3-Fluoro-4-trifluoromethylbenzonitrile | google.com |

| 2,3-Dichlorotrifluorotoluene | Fluorination, Cyanation | 2-Chloro-6-trifluoromethylbenzonitrile | google.com |

Advanced Synthetic Techniques

Modern synthetic chemistry is increasingly turning to advanced techniques to improve efficiency, safety, and scalability. Flow chemistry, in particular, offers significant advantages for the synthesis of fine chemicals and pharmaceutical intermediates.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers numerous benefits. These include enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. acs.orgacs.orgnih.govresearchgate.netresearchgate.net

The synthesis of amides and related functional groups has been successfully adapted to continuous flow processes. acs.orgacs.orgnih.govresearchgate.netresearchgate.net For example, the hydration of nitriles to amides has been achieved using a flow process where an aqueous solution of the nitrile is passed through a column containing manganese dioxide. nih.gov This method is rapid, scalable, and often requires minimal workup. nih.gov

While specific examples of the synthesis of this compound using flow chemistry are not yet prevalent in the literature, the principles have been applied to the synthesis of other complex molecules containing amide or amidine functionalities. Continuous flow amidation reactions have been developed using various coupling reagents and have been shown to be scalable and sustainable. acs.org The adaptation of the Pinner reaction or other amidine-forming reactions to a continuous flow setup is a promising area for future research, potentially offering a more efficient and safer route to the target compound and its analogs.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has become a pivotal technology for accelerating drug discovery and development by dramatically reducing reaction times and often increasing product yields. arkat-usa.orgjocpr.com This technique utilizes microwave irradiation to heat reactions directly and efficiently, leading to more uniform heating compared to conventional methods. jocpr.com The application of microwaves can complete reactions in minutes that might otherwise take hours, a significant advantage in synthetic chemistry. arkat-usa.org

While a specific protocol for this compound is not detailed in the reviewed literature, its synthesis can be extrapolated from established microwave-assisted methods for analogous structures like benzimidazoles and other cyclic amidines. mdpi.comrsc.org A plausible route would involve the treatment of 2-fluoro-3-trifluoromethylbenzonitrile with a source of ammonia, such as ammonium (B1175870) chloride, or by converting the nitrile to a thioamide or imidate followed by amination under microwave irradiation. The synthesis of benzimidazoles, for example, has been achieved with high yields (80-95%) via microwave-assisted cyclocondensation. asianpubs.org Similarly, the synthesis of 2-(arylamino)benzimidazoles has been accomplished rapidly using microwave heating for all reaction steps, including condensation, reduction, cyclization, and cleavage from a polymer support. nih.gov

The key advantages of this approach are the significant reduction in reaction time, often from hours to minutes, and improved yields. jocpr.com For instance, in the synthesis of 1,2-disubstituted benzimidazoles, microwave irradiation at 60 °C for just 5-10 minutes resulted in yields ranging from 86% to 99%. mdpi.com Solvent-free conditions can often be employed, which aligns with the principles of green chemistry by reducing industrial waste. arkat-usa.orgmdpi.com

Table 1: Examples of Microwave-Assisted Synthesis of Related Heterocyclic Compounds This table is interactive. You can sort and filter the data.

Catalytic Approaches in Benzamidine Synthesis

Catalytic methods are fundamental to modern organic synthesis, providing efficient and selective pathways to complex molecules. nih.gov For the synthesis of substituted benzamidines and their analogs, transition metal-catalyzed and photoredox-catalyzed reactions are particularly powerful tools, enabling the formation of key carbon-carbon and carbon-heteroatom bonds under mild conditions. rsc.orgmdpi-res.com

Transition metal catalysis offers a versatile platform for synthesizing and functionalizing benzamidines. rsc.org Cross-coupling reactions, predominantly catalyzed by palladium, are widely used to form C-C and C-N bonds, which are essential for constructing the substituted aromatic core of molecules like this compound. umb.eduresearchgate.net Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination allow for the precise introduction of substituents onto an aromatic ring. mdpi-res.comresearchgate.net

Furthermore, direct C-H bond activation and functionalization of amidine substrates have emerged as a powerful strategy. rsc.orgnih.gov This approach avoids the need for pre-functionalized starting materials like organohalides. ibs.re.kr For example, rhodium(III)-catalyzed oxidative coupling of N-aryl benzamidines with alkynes has been used to synthesize N-substituted 1-aminoisoquinolines, demonstrating C-H activation at the C-phenyl ring of the benzamidine. nih.gov Similarly, manganese-catalyzed [4+2] annulation of aryl amidines with vinylene carbonate provides another route to 1-aminoisoquinolines without the need for external oxidants. nih.gov These methods highlight the potential to build complex heterocyclic systems from benzamidine precursors.

The general mechanism for many cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. umb.edu The choice of metal catalyst, ligands, and reaction conditions is crucial for achieving high selectivity and yield. ibs.re.kr

Table 2: Selected Transition Metal-Catalyzed Reactions for Amidine Functionalization This table is interactive. You can sort and filter the data.

Visible-light photoredox catalysis has revolutionized the synthesis of fluorinated organic compounds by enabling reactions under exceptionally mild conditions. mdpi.comthieme-connect.de This methodology is particularly relevant for the synthesis of this compound, as it provides direct routes for introducing both fluorine and trifluoromethyl groups onto aromatic rings. mdpi.comresearchgate.net Photoredox catalysis offers advantages over traditional methods by avoiding harsh reagents and high temperatures, showing high functional group compatibility. nih.govthieme-connect.de

The core principle involves a photocatalyst (often based on iridium or ruthenium, but also organic dyes) that, upon absorbing visible light, initiates a single electron transfer (SET) process. mdpi.comacs.org To introduce a trifluoromethyl group, this process can generate a trifluoromethyl radical (•CF3) from a suitable precursor, such as a Togni or Umemoto reagent, or CF3SO2Cl. mdpi.comresearchgate.netresearchgate.net This highly reactive radical then adds to the aromatic ring of a substrate. mdpi.com The direct C-H trifluoromethylation of arenes and heteroarenes has been demonstrated using various photocatalytic systems. mdpi.comresearchgate.net

Similarly, direct C-H fluorination can be achieved. nih.govnih.gov While direct C-F bond formation via reductive elimination from a transition metal center is challenging, photoredox catalysis provides alternative pathways. thieme-connect.de These methods are powerful for late-stage functionalization, allowing for the introduction of fluorine-containing groups into complex molecules, which is highly valuable in drug discovery. thieme-connect.denih.gov

Table 3: Representative Photoredox Systems for Aromatic Fluorination and Trifluoromethylation This table is interactive. You can sort and filter the data.

Chemical Reactivity and Transformation Studies of 2 Fluoro 3 Trifluoromethyl Benzamidine

Reactivity Profile of the Amidine Functional Group

The amidine moiety, -C(=NH)NH2, is the most reactive functional group in 2-Fluoro-3-trifluoromethyl-benzamidine. Its reactivity is characterized by the presence of both nucleophilic and electrophilic centers, allowing it to participate in a wide array of chemical reactions.

Nucleophilic and Electrophilic Pathways

The amidine group contains two nitrogen atoms with lone pairs of electrons, rendering it nucleophilic. The sp2-hybridized imino nitrogen is generally less basic than the sp3-hybridized amino nitrogen. Protonation typically occurs at the imino nitrogen, leading to the formation of a resonance-stabilized amidinium cation.

Conversely, the carbon atom of the amidine group is electrophilic. It is double-bonded to one nitrogen and single-bonded to another, both of which are electron-withdrawing. This makes the amidine carbon susceptible to attack by nucleophiles. The electrophilicity of this carbon is further enhanced by the presence of the electron-withdrawing trifluoromethyl group on the aromatic ring.

| Site | Character | Governing Factors | Potential Reactions |

| Amine Nitrogen (-NH2) | Nucleophilic | Lone pair of electrons | Alkylation, Acylation, Arylation |

| Imino Nitrogen (=NH) | Nucleophilic, Basic | Lone pair of electrons, sp2 hybridization | Protonation, Coordination to metals |

| Amidine Carbon | Electrophilic | Attached to two electronegative nitrogen atoms | Nucleophilic addition, Cyclization |

Intermolecular Condensation Reactions

Amidines are versatile building blocks in the synthesis of various heterocyclic compounds through intermolecular condensation reactions. These reactions typically involve the reaction of the amidine with a bifunctional compound containing two electrophilic centers. The nucleophilic nitrogen atoms of the amidine attack these centers, leading to cyclization and the formation of a new ring system. For instance, amidines are known to react with β-dicarbonyl compounds to form pyrimidines, with α,β-unsaturated carbonyl compounds to yield dihydropyrimidines, and with α-haloketones to produce imidazoles.

Transformations Involving the Trifluoromethyl Moiety

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group that significantly influences the chemical reactivity of the aromatic ring and the other functional groups. mdpi.com Its strong inductive effect deactivates the benzene (B151609) ring towards electrophilic substitution and enhances its susceptibility to nucleophilic aromatic substitution.

Chemical Conversions of Trifluoromethyl Groups to Heterocycles

While the trifluoromethyl group is generally considered to be chemically stable, it can participate in cyclization reactions under specific conditions to form fluorine-containing heterocycles. mdpi.com These transformations often require harsh reaction conditions or specific reagents to activate the C-F bonds. For example, reactions involving strong nucleophiles or radical species can lead to the displacement of one or more fluorine atoms, followed by cyclization.

Influence of the Trifluoromethyl Group on Reaction Selectivity and Yield

The trifluoromethyl group exerts a significant influence on the regioselectivity and stereoselectivity of reactions involving this compound. researchgate.net Its steric bulk can direct incoming reagents to less hindered positions on the aromatic ring. Electronically, its strong electron-withdrawing nature can affect the stability of reaction intermediates and transition states, thereby influencing reaction rates and product distributions. researchgate.netmdpi.com In many cases, the presence of a trifluoromethyl group can lead to higher yields and cleaner reactions by deactivating certain reaction pathways and favoring others. mdpi.com

| Influence | Effect on Reactivity | Impact on Selectivity |

| Electronic | Strong electron-withdrawing, deactivates the ring to electrophilic attack | Directs nucleophilic attack, stabilizes anionic intermediates |

| Steric | Moderate bulk | Can hinder attack at the ortho position (position 2) |

Reactivity of the Fluoro Substituent

Nucleophilic Aromatic Substitution (SNAr) Processes

The presence of a fluorine atom and a strongly electron-withdrawing trifluoromethyl group on the benzene ring makes this compound a candidate for nucleophilic aromatic substitution (SNAr) reactions. In these processes, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group, in this case, the fluoride (B91410) ion. The success and regioselectivity of such reactions are heavily dependent on the electronic landscape of the aromatic ring.

The trifluoromethyl group (-CF3), being a powerful electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic attack. This activation is most pronounced at the ortho and para positions relative to the -CF3 group. In this compound, the fluorine atom is positioned ortho to the trifluoromethyl group, a location that is electronically favorable for nucleophilic attack.

Studies on related polyfluoroarenes, such as octafluorotoluene, have shown that nucleophilic attack preferentially occurs at the position para to the trifluoromethyl group. nih.gov This is attributed to the ability of the -CF3 group to stabilize the negative charge of the Meisenheimer complex, the intermediate formed during the SNAr reaction, through resonance and inductive effects. nih.govnih.gov In the case of this compound, the fluorine atom is in an activated position, suggesting it can be displaced by various nucleophiles.

Common nucleophiles employed in SNAr reactions include alkoxides, thiolates, and amines. For instance, the reaction of this compound with a generic nucleophile (Nu-) would proceed as illustrated below, yielding a substituted benzamidine (B55565) derivative.

Table 1: Regioselectivity in SNAr Reactions of Related Fluorinated Aromatics

| Starting Material | Nucleophile | Position of Substitution | Reference |

| Octafluorotoluene | Phenothiazine | para to -CF3 | nih.gov |

| 2-Fluoroanisole | Isobutyronitrile anion | at the position of F | orgsyn.org |

| Activated ortho-halonitrobenzenes | Secondary diamines | at the position of halogen and nitro group | rsc.org |

The amidine group itself can also influence the course of SNAr reactions. Depending on the reaction conditions and the nature of the nucleophile, the amidine functionality may require protection to prevent side reactions.

Acid-Base Equilibrium and Protonation Behavior

The benzamidine functional group imparts basic properties to the molecule. The pKa of a compound is a measure of its acidity, and for the conjugate acid of a base, it indicates the strength of the base. libretexts.org The pKa of unsubstituted benzamidine is approximately 11.6, indicating that it is a moderately strong base. nih.gov

The substituents on the aromatic ring of this compound significantly modulate its basicity. Both the fluorine atom and the trifluoromethyl group are electron-withdrawing, which tends to decrease the electron density on the amidine nitrogen atoms. This reduction in electron density makes the lone pairs on the nitrogen atoms less available for protonation, thereby lowering the pKa of the conjugate acid and making the compound a weaker base compared to unsubstituted benzamidine.

Studies on substituted 2-formylphenylboronic acids have shown that the presence of a trifluoromethyl group leads to a significant increase in acidity (a drop in pKa) due to its strong inductive effect. mdpi.com A similar trend is expected for this compound.

Protonation of the amidine moiety can have profound effects on the molecule's conformation. Research on ortho-disubstituted benzamidines has demonstrated that protonation of the amidine nitrogen increases the double-bond character of the C-N bond. beilstein-journals.org This increased double-bond character raises the rotational barrier around the C-N bond, effectively "locking" the conformation. beilstein-journals.org This pH-dependent conformational control suggests that molecules like this compound could act as pH-responsive molecular switches. beilstein-journals.org

Table 2: Approximate pKa Values of Relevant Functional Groups

| Functional Group | Approximate pKa | Reference |

| Protonated Carbonyl | -7 | indiana.edu |

| Carboxylic Acid | 4-5 | indiana.edu |

| Ammonium (B1175870) Ion | 9-10 | indiana.edu |

| Phenol | 10 | indiana.edu |

| Unsubstituted Benzamidine (conjugate acid) | ~11.6 | nih.gov |

Solvent Effects on Chemical Reactivity and Stability

The choice of solvent can have a substantial impact on the rate and outcome of chemical reactions involving this compound. Solvents can influence the solubility of reactants, the stability of transition states and intermediates, and the nucleophilicity or electrophilicity of reagents.

In the context of SNAr reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often preferred. nih.gov These solvents are effective at solvating the cationic counter-ion of the nucleophile, thereby increasing its reactivity. For SNAr reactions that proceed through a charged Meisenheimer complex, polar solvents can stabilize this intermediate, lowering the activation energy of the reaction.

The acid-base behavior of this compound is also solvent-dependent. The pH of the solvent directly controls the protonation state of the amidine group, which in turn affects its reactivity and conformational dynamics. beilstein-journals.org

Hydrolytic Stability Evaluation and Kinetic Profiling

The hydrolytic stability of this compound is a critical parameter, particularly in aqueous environments. The amidine functional group can be susceptible to hydrolysis, which would lead to the corresponding benzamide (B126), 2-Fluoro-3-trifluoromethyl-benzamide.

The kinetics of hydrolysis of related compounds, such as N-substituted benzamides, have been studied under various conditions. rsc.org The rate of hydrolysis is typically dependent on pH and temperature. In acidic solutions, the hydrolysis of amides is often catalyzed by the hydronium ion. The mechanism generally involves the protonation of the carbonyl oxygen (or in this case, the imine nitrogen), followed by the nucleophilic attack of a water molecule.

For this compound, the electron-withdrawing substituents are expected to influence the rate of hydrolysis. These groups can affect the susceptibility of the amidine carbon to nucleophilic attack by water. Kinetic studies would involve monitoring the disappearance of the starting material or the appearance of the benzamide product over time under controlled pH and temperature conditions. The data obtained would allow for the determination of rate constants and the elucidation of the hydrolysis mechanism.

Table 3: Factors Influencing Hydrolytic Stability

| Factor | Expected Effect on Hydrolysis Rate of this compound | Rationale |

| Low pH (acidic) | Increased rate | Catalysis by H+, protonation of the amidine group facilitates nucleophilic attack by water. |

| High pH (basic) | Increased rate | Hydroxide (B78521) ion is a stronger nucleophile than water. |

| Electron-withdrawing substituents (-F, -CF3) | May increase rate | Increased electrophilicity of the amidine carbon. |

| Temperature | Increased rate | Provides the necessary activation energy for the reaction. |

Synthetic Utility of 2 Fluoro 3 Trifluoromethyl Benzamidine As a Chemical Building Block

Construction of Heterocyclic Systems

Detailed methodologies for the construction of various heterocyclic systems originating from 2-Fluoro-3-trifluoromethyl-benzamidine are not present in the currently accessible scientific literature. While the synthesis of fluorinated heterocycles is a robust area of chemical research, the specific utility of this particular benzamidine (B55565) derivative as a precursor has not been documented.

Synthesis of Fluorinated Pyrimidines and Pyrimidinones (B12756618)

No specific literature detailing the reaction of this compound with 1,3-dicarbonyl compounds, β-ketoesters, or other suitable reagents to form fluorinated pyrimidines or pyrimidinones could be identified. The standard cyclocondensation reactions typically used for pyrimidine (B1678525) synthesis have not been reported with this specific starting material.

Formation of Pyrazoles and Related Azoles

There are no available research findings on the use of this compound for the synthesis of pyrazoles or other related azoles. Synthetic routes, such as reactions with hydrazine (B178648) derivatives or other precursors that would lead to these heterocyclic cores, have not been described for this compound.

Derivatization to Triazine Derivatives

Information regarding the derivatization of this compound to form triazine derivatives is absent from published research. There are no documented methods for the cyclization or condensation of this compound to yield a triazine ring system.

Derivatization Pathways and Functional Group Interconversions

Specific studies focusing on the derivatization or functional group interconversions of this compound are not available.

Cross-Coupling Reactions and Further Modifications

There is no documented research on the participation of this compound in cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, or other similar transformations. Furthermore, reports on other modifications or interconversions of its functional groups are not present in the scientific literature.

Utilization in Multi-component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools that enable the construction of complex molecules from three or more starting materials in a single, one-pot operation. beilstein-journals.org These reactions are prized for their high atom economy, efficiency, and ability to rapidly generate diverse chemical libraries. beilstein-journals.org The benzamidine moiety, with its nucleophilic and electrophilic centers, is well-suited for participation in various MCRs, leading to the formation of diverse heterocyclic scaffolds.

The presence of the electron-withdrawing trifluoromethyl group and the ortho-fluoro substituent in this compound modulates the reactivity of the benzamidine functional group. This electronic tuning can be harnessed to control the regioselectivity and stereoselectivity of MCRs. While specific research on this compound in MCRs is not extensively documented, its potential can be inferred from the behavior of structurally related trifluoromethyl-containing compounds in similar transformations. For instance, trifluoroacetimidoyl chlorides have been successfully employed in MCRs to synthesize 3-trifluoromethyl-1,2,4-triazoles. nih.govfrontiersin.org This suggests that this compound could serve as a key precursor for a variety of trifluoromethylated heterocycles.

One plausible application of this compound in MCRs is in the synthesis of substituted quinazolines and other fused heterocyclic systems. For example, a reaction between this compound, an aldehyde, and an isocyanide (an Ugi-type reaction) could potentially yield highly functionalized quinazoline (B50416) derivatives. The general scheme for such a reaction is depicted below:

Table 1: Hypothetical Ugi-type Multi-component Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Product Scaffold |

| This compound | Aldehyde (R-CHO) | Isocyanide (R'-NC) | Substituted Quinazoline |

Detailed research in this area would be necessary to explore the full scope and limitations of such transformations, including the impact of the fluorine substituents on reaction outcomes. The development of novel MCRs utilizing this compound would provide a direct and efficient route to novel fluorinated compounds with potential applications in drug discovery and materials science.

Design and Synthesis of Complex Fluorinated Molecules

The design and synthesis of complex fluorinated molecules are of significant interest due to the unique properties conferred by fluorine. mdpi.com The this compound scaffold provides a versatile platform for the construction of such molecules. The benzamidine group can be readily converted into other functional groups or serve as a handle for further synthetic elaborations.

The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring offers distinct advantages. The trifluoromethyl group is known for its high lipophilicity and metabolic stability, making it a desirable feature in many drug candidates. mdpi.com The ortho-fluoro substituent can influence the conformation of the molecule and participate in hydrogen bonding interactions, which can be crucial for molecular recognition and binding to biological targets.

The synthesis of complex molecules from this compound can be achieved through various synthetic strategies. For example, the benzamidine functionality can be hydrolyzed to the corresponding benzamide (B126), which can then undergo further transformations. Alternatively, the amidine itself can participate in cyclization reactions to form a wide range of heterocyclic systems. The aromatic ring can also be functionalized through nucleophilic aromatic substitution (SNAr) reactions, although the electron-withdrawing nature of the trifluoromethyl group would influence the regioselectivity of such reactions. nih.gov

Table 2: Potential Synthetic Transformations of this compound

| Starting Material | Reagents and Conditions | Product Type |

| This compound | Acid or Base Hydrolysis | 2-Fluoro-3-trifluoromethyl-benzamide |

| This compound | Diketones, β-Ketoesters | Substituted Pyrimidines |

| This compound | α-Haloketones | Substituted Imidazoles |

The development of synthetic methodologies that leverage the unique reactivity of this compound will undoubtedly lead to the discovery of novel and complex fluorinated molecules with tailored properties. Continued research into the synthetic utility of this building block is essential for advancing the fields of medicinal chemistry and materials science.

Structural Characterization and Analysis

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

No published ¹H, ¹³C, or ¹⁹F NMR spectral data for 2-Fluoro-3-trifluoromethyl-benzamidine were found. This information is crucial for confirming the molecular structure by identifying the chemical environment of the hydrogen, carbon, and fluorine atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific Infrared (IR) spectroscopy data for this compound, which would identify characteristic vibrational frequencies of its functional groups (such as C-F, C=N, and N-H bonds), is not available in the searched literature.

Mass Spectrometry for Molecular Structure Confirmation

While the molecular formula (C₈H₅F₄N₂) and monoisotopic mass can be calculated, no experimental mass spectrometry data confirming the molecular weight and fragmentation pattern of this compound could be retrieved.

X-ray Crystallography Studies

Determination of Crystal Structure and Molecular Conformation

There are no published X-ray crystallography studies for this compound. Such studies are essential for determining its precise three-dimensional atomic arrangement, bond lengths, and bond angles in the solid state.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking, Halogen-Halogen Contacts)

Without crystal structure data, an analysis of the intermolecular forces that govern the packing of this compound molecules in a crystal lattice, including hydrogen bonding, π-stacking, and potential halogen-halogen contacts, cannot be performed.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 2-Fluoro-3-trifluoromethyl-benzamidine. These methods, particularly Density Functional Theory (DFT), allow for the detailed exploration of the molecule's energetic landscape and structural parameters.

Density Functional Theory (DFT) Studies on Molecular Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For this compound, DFT calculations can elucidate its three-dimensional geometry, bond lengths, bond angles, and dihedral angles. By optimizing the molecular structure, researchers can identify the most stable conformation (the lowest energy state) of the molecule.

Energetic properties such as the standard Gibbs free energy of formation (ΔfG°), enthalpy of formation (ΔfH°gas), and energies of fusion and vaporization can also be calculated, providing crucial thermodynamic data. chemeo.com

Basis Set Selection and Solvation Models

The accuracy of DFT calculations is highly dependent on the choice of the basis set and, when applicable, the solvation model. A basis set is a set of mathematical functions used to represent the electronic wave function in the calculation. For a molecule containing fluorine, like this compound, a basis set such as 6-311+G(d,p) is often employed to accurately describe the electronic distribution, including polarization and diffuse functions.

Since many chemical and biological processes occur in solution, solvation models are critical for understanding a molecule's behavior in a condensed phase. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are computationally efficient methods that represent the solvent as a continuous dielectric medium. researchgate.net The choice of solvent in the model would be dictated by the specific application, with water being a common choice for biological relevance.

Electronic Structure Analysis

The electronic structure of this compound dictates its reactivity and intermolecular interactions. Key aspects of its electronic nature can be explored through Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analyses.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. researchgate.net For this compound, the electron-withdrawing nature of the fluorine and trifluoromethyl groups is expected to lower the energy of both the HOMO and LUMO, and influence the magnitude of the gap. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| Gap | 6.3 |

Note: The values in this table are hypothetical and serve as an illustrative example of what a DFT calculation might yield. Actual values would need to be determined through specific computational studies.

Natural Bond Orbital (NBO) Analysis and Atomic Charges

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic distribution within a molecule. aiu.edu It localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals, offering insights into intramolecular interactions and charge transfer events.

For this compound, NBO analysis would quantify the charge distribution across the molecule, revealing the partial positive and negative charges on each atom. The highly electronegative fluorine atom and the trifluoromethyl group are expected to draw electron density towards them, resulting in significant partial negative charges on the fluorine atoms and a partial positive charge on the adjacent carbon atoms. The distribution of these atomic charges is crucial for understanding the molecule's electrostatic potential and its interactions with other molecules.

Mechanistic Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies required for a reaction to proceed.

While specific mechanistic studies involving this compound are not prominent in the literature, computational methods could be applied to investigate its potential reactions. For example, in the context of drug design, understanding how this molecule interacts with a biological target, such as an enzyme active site, is crucial. nih.govchemrxiv.org DFT calculations can model the binding process, identifying key interactions and predicting the binding affinity. A study on the reaction of fluoroarenes with various metal-metal bonds used DFT to determine a concerted SNAr-like pathway, showcasing the power of computational analysis in understanding reaction mechanisms. nih.gov Similar approaches could be used to explore the reactivity of the C-F bond in this compound.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily dictated by the rotation around two key single bonds: the bond connecting the benzene (B151609) ring to the amidine carbon (C-C) and the bond between the amidine carbon and the nitrogen atom (C-N). The presence of bulky and electronically demanding substituents at the ortho and meta positions introduces significant steric and electronic constraints that shape the molecule's potential energy surface.

Computational studies on structurally related ortho-disubstituted benzamidines and difluorobenzaldehydes provide a framework for understanding the conformational preferences and energy landscapes of this compound. beilstein-journals.orgacs.org The energy landscape of a chemical system is a mathematical representation of its potential energy as a function of its atomic coordinates, revealing stable conformations (valleys), transition states (saddle points), and high-energy structures (peaks).

Rotational Barriers and Stable Conformers:

The rotation of the amidine group relative to the phenyl ring is a critical factor. For ortho-substituted benzamides, the barrier to C-N bond rotation can be influenced by the nature of the substituent and the protonation state of the amidine/amide moiety. beilstein-journals.org In this compound, the ortho-fluoro group is expected to create a significant steric clash with the amidine group, influencing its preferred orientation.

Computational analyses of similar molecules, such as 2,3-difluorobenzaldehyde, have shown that despite steric repulsion from an ortho-substituent, planar or near-planar conformations are often maintained. acs.org For this compound, two primary planar conformers can be hypothesized, defined by the relative orientation of the amidine group's C=N bond with respect to the ortho-fluoro substituent. These can be described as syn and anti conformers, where the amidine's NH2 group is either on the same side as or on the opposite side of the fluorine atom, respectively.

The energy barrier for the interconversion between these conformers is also of interest. Studies on related systems suggest that these barriers can be modulated by factors such as pH, which alters the protonation state and double-bond character of the C-N bond in the amidine group. beilstein-journals.org

Interactive Data Table: Predicted Conformational Data

Below is a hypothetical table summarizing the predicted conformational data for this compound, based on principles from related compounds.

| Conformer | Dihedral Angle (F-C2-C1-C(amidine)) | Relative Energy (kJ/mol) | Key Interactions |

| syn-planar | ~0° | Higher | Steric repulsion between F and NH2 group |

| anti-planar | ~180° | Lower (More Stable) | Minimized steric hindrance |

| Non-planar TS | ~90° | Highest (Transition State) | Maximized steric clash; loss of conjugation |

Note: The values presented are illustrative and would require specific DFT or ab initio calculations for precise quantification.

Theoretical Studies on the Influence of Fluorine and Trifluoromethyl Substituents on Electronic Properties

The electronic character of the this compound molecule is profoundly shaped by the potent electron-withdrawing properties of its substituents. Both the fluorine atom and the trifluoromethyl group are strongly electronegative, but they influence the aromatic ring's electron density through different mechanisms.

Inductive and Resonance Effects:

Fluorine (-F): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), pulling electron density from the aromatic ring through the sigma bond. researchgate.net However, due to its lone pairs, it can also participate in a weaker, opposing resonance effect (+R), donating electron density into the pi-system. acs.orgresearchgate.net In most cases, the inductive effect of fluorine dominates, deactivating the ring towards electrophilic attack compared to benzene.

Trifluoromethyl (-CF3): The trifluoromethyl group is a potent electron-withdrawing group due almost exclusively to its strong -I effect. youtube.comnih.gov The three highly electronegative fluorine atoms pull electron density away from the carbon, which in turn withdraws density from the aromatic ring. Unlike a single fluorine atom, the -CF3 group has no significant resonance-donating capability. This makes it a powerful deactivating group. youtube.commdpi.com

Combined Influence on the Aromatic System:

The placement of these groups at the 2- and 3-positions creates a unique electronic environment. The ortho-fluoro group significantly lowers the electron density at the ipso-carbon (C1) and the adjacent carbons. The meta-trifluoromethyl group further depletes electron density from the ring, particularly at the ortho and para positions relative to itself. youtube.com

This strong deactivation of the aromatic ring has several consequences:

Acidity: The electron-withdrawing nature of the substituents increases the acidity of the N-H protons on the amidine group by stabilizing the resulting conjugate base.

Basicity: Conversely, the electron density on the imino nitrogen is reduced, making the amidine group less basic compared to unsubstituted benzamidine (B55565). Studies on fluorinated benzazoles have shown that fluorine substitution generally lowers the pKa of nearby basic functionalities. nih.gov

Computational methods like Density Functional Theory (DFT) can be used to visualize these effects through molecular electrostatic potential (MESP) maps, which would show a significant region of positive potential (electron deficiency) over the aromatic ring. mdpi.comnih.gov Natural Bond Orbital (NBO) analysis would quantify the charge distribution, confirming the electron pull towards the -F and -CF3 substituents.

Interactive Data Table: Comparison of Electronic Substituent Effects

The table below provides a comparison of Hammett constants (σ), which quantify the electronic effect of substituents on an aromatic ring.

| Compound/Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Electronic Effect |

| Hydrogen (Benzene) | 0.00 | 0.00 | Neutral Reference |

| Fluorine (-F) | +0.34 | +0.06 | Inductively withdrawing, weakly resonance donating nih.gov |

| Trifluoromethyl (-CF3) | +0.43 | +0.54 | Strongly inductively withdrawing nih.gov |

Note: The combined effect of the ortho-F and meta-CF3 in the target molecule would lead to a significantly electron-deficient aromatic system.

Analytical Methodologies in Research

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

The determination of purity and the stability-indicating capabilities of an analytical method are crucial for the characterization of new chemical entities. For 2-Fluoro-3-trifluoromethyl-benzamidine, a reverse-phase HPLC (RP-HPLC) method is the most common and effective approach. While a specific, validated method for this exact compound is not publicly available in the literature, a method can be designed based on established principles for the analysis of structurally related fluorinated aromatic compounds and benzamidine (B55565) derivatives. researchgate.netsigmaaldrich.comchemscene.com

A typical RP-HPLC setup for the analysis of a substituted benzamidine, like benzydamine (B159093) hydrochloride, utilizes a C18 column. researchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. For instance, a mobile phase containing sodium perchlorate (B79767) and adjusted to an acidic pH with perchloric acid has been used effectively. researchgate.net The acidic pH ensures that the basic amidine group is protonated, leading to better peak shape and retention on the reverse-phase column. Detection is commonly performed using a UV detector, with the wavelength selected based on the UV absorbance maximum of the compound.

Forced degradation studies are essential to establish the stability-indicating nature of an HPLC method. biopharminternational.comasianjpr.comnih.govacdlabs.com These studies involve subjecting the compound to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, to generate potential degradation products. asianjpr.comnih.gov The developed HPLC method must be able to separate the intact this compound from all formed degradation products, thus proving its specificity and stability-indicating capability. nih.gov For example, in the stability-indicating analysis of other pharmaceutical compounds, degradation was intentionally induced to ensure the method could resolve the parent drug from its degradants. bldpharm.comresearchgate.netsaudijournals.com A patent for the related compound, 2-trifluoromethyl benzamide (B126), reported an HPLC purity of 97.3%, indicating that chromatographic methods are suitable for assessing the purity of such fluorinated compounds. google.com

Below is a hypothetical, yet scientifically grounded, HPLC method for the purity and stability assessment of this compound, based on methods for similar compounds.

| Parameter | Suggested Condition | Rationale/Reference |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Commonly used for reverse-phase separation of aromatic and polar compounds. researchgate.netresearchgate.netsaudijournals.com |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic modifier to ensure protonation of the amidine group for good peak shape. |

| Mobile Phase B | Acetonitrile | Common organic solvent in reverse-phase HPLC. researchgate.net |

| Gradient | Time (min) | %B |

| 0 | 20 | |

| 20 | 80 | |

| 25 | 80 | |

| 26 | 20 | |

| 30 | 20 | |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. researchgate.net |

| Column Temperature | 30 °C | Controlled temperature ensures reproducibility. |

| Detection Wavelength | ~254 nm or as per UV scan | Aromatic compounds typically absorb in this region. The specific maximum should be determined. |

| Injection Volume | 10 µL | Standard injection volume. |

Optimization of Analytical Procedures for Fluorinated Amidines

The optimization of analytical procedures for fluorinated amidines like this compound is a multi-faceted process aimed at achieving the desired resolution, sensitivity, and run time. Several key parameters can be adjusted to fine-tune the separation.

Column Chemistry: While a standard C18 column is a good starting point, the unique electronic properties of fluorinated compounds may necessitate exploring alternative stationary phases. Phenyl-based columns, for instance, can offer different selectivity for aromatic compounds due to potential π-π interactions. rsc.org For highly fluorinated compounds, specialized fluorinated stationary phases may also be considered to enhance retention and selectivity.

Mobile Phase Composition and pH: The ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer is a primary tool for controlling retention. A higher percentage of the organic solvent will generally lead to faster elution. The pH of the aqueous phase is particularly critical for ionizable compounds like amidines. Maintaining a pH well below the pKa of the amidine group (typically around 10-11) ensures it remains in its protonated form, which is crucial for consistent retention and sharp peaks in reverse-phase chromatography. The use of different buffer salts (e.g., phosphate, acetate, or perchlorate) can also influence selectivity. researchgate.net

Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence peak shape and resolution. In some cases, operating at elevated temperatures can improve peak efficiency and reduce analysis time.

Forced Degradation Conditions: The conditions for forced degradation studies may also require optimization. The concentration of the stressor (e.g., acid, base, or oxidizing agent) and the duration of exposure should be adjusted to achieve a target degradation of approximately 10-30%. asianjpr.com This level of degradation is generally sufficient to produce and detect the primary degradation products without completely consuming the parent compound.

A systematic approach, often employing Design of Experiments (DoE), can be used to efficiently explore the effects of these different parameters and their interactions to identify the optimal analytical conditions.

常见问题

Q. What are the common synthetic routes for 2-Fluoro-3-trifluoromethyl-benzamidine?

A widely applicable method involves Cu(I)/TMEDA-catalyzed cross-coupling reactions , leveraging halogenated precursors and trifluoromethyl-containing intermediates. For example, analogous protocols for benzimidazole synthesis use N-(2-haloaryl)trifluoroacetimidoyl chlorides coupled with amines under catalytic conditions to introduce trifluoromethyl groups . Another approach involves acid-mediated deprotection : trifluoroacetic acid (TFA) can cleave protecting groups in benzamide derivatives (e.g., removing tert-butoxycarbonyl (Boc) groups), followed by purification via column chromatography .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Nuclear Magnetic Resonance (NMR) : Compare - and -NMR spectra with reference data for fluorine-substituted benzamidines. For instance, trifluoromethyl groups exhibit distinct signals near -60 to -70 ppm.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight using electrospray ionization (ESI) or electron impact (EI) modes.

- Chromatography : Use reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity, referencing retention times of structurally similar compounds like 3-(trifluoromethyl)phenethylamine .

Advanced Research Questions

Q. How can reaction conditions be optimized for Cu-catalyzed synthesis of this compound?

- Ligand Screening : Test ligands like TMEDA or phenanthroline to enhance Cu(I) catalytic activity and stabilize intermediates .

- Solvent Effects : Evaluate polar aprotic solvents (e.g., DMF, DMSO) for improved solubility of halogenated precursors.

- Temperature Gradients : Perform reactions at 60–100°C to balance reaction rate and side-product formation. Monitor progress via TLC or in situ FTIR for real-time analysis.

Q. How should researchers resolve contradictions in 19F^{19}\text{F}19F-NMR or mass spectral data?

- Spectral Deconvolution : Use 2D NMR (e.g., - heteronuclear correlation) to assign overlapping signals.

- Isotopic Labeling : Synthesize - or -labeled analogs to clarify ambiguous peaks.

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values for trifluoromethyl-substituted benzamidines .

Q. What methodological strategies are recommended for studying the bioactivity of this compound?

- Enzyme Inhibition Assays : Adapt protocols for trifluoromethyl-containing benzamides, such as incubating the compound with target enzymes (e.g., proteases) and measuring activity via fluorogenic substrates .

- Metabolic Stability Tests : Use liver microsomes to assess oxidative degradation pathways, correlating results with LC-MS/MS data.

- Docking Studies : Perform molecular docking using crystallographic structures of homologous enzymes (e.g., PDB entries) to predict binding modes of the trifluoromethyl group.

Data Analysis and Experimental Design

Q. How can researchers design experiments to evaluate the hydrolytic stability of this compound?

- pH-Dependent Stability : Incubate the compound in buffers (pH 1–13) at 37°C, sampling at intervals for HPLC analysis.

- Kinetic Profiling : Calculate degradation rate constants () using first-order kinetics. Compare with structurally similar compounds like 2-(trifluoromethyl)phenol, which shows stability under acidic conditions .

Q. What advanced techniques address low yields in benzamidine synthesis?

- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer for exothermic steps.

- Microwave Assistance : Use microwave irradiation to accelerate coupling reactions, reducing reaction times from hours to minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。